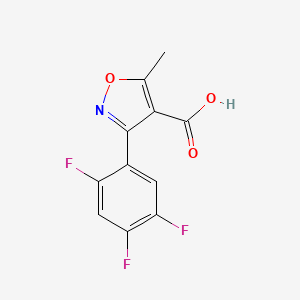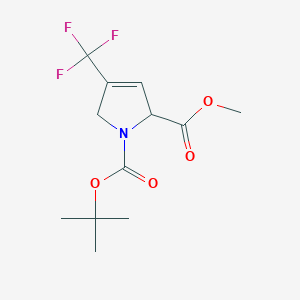
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate is a synthetic organic compound that features a trifluoromethyl group, a Boc (tert-butoxycarbonyl) protecting group, and a dihydropyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate typically involves the following steps:
Formation of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Boc Protection: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrole ring.
Reduction: Reduction reactions can target the carbonyl group or the dihydropyrrole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the dihydropyrrole ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.
科学的研究の応用
Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly fluorinated compounds.
Medicine: Investigated for its potential as a precursor in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of Methyl (S)-1-Boc-4-(trifluoromethyl)-2,5-dihydropyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and stability. The Boc protecting group ensures the compound remains stable during synthesis and can be removed under mild conditions to reveal the active form.
類似化合物との比較
Methyl (S)-1-Boc-4-methyl-2,5-dihydropyrrole-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl (S)-1-Boc-4-(difluoromethyl)-2,5-dihydropyrrole-2-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness:
特性
分子式 |
C12H16F3NO4 |
|---|---|
分子量 |
295.25 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h5,8H,6H2,1-4H3 |
InChIキー |
ZXHXERGJUJVQGC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(=CC1C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)
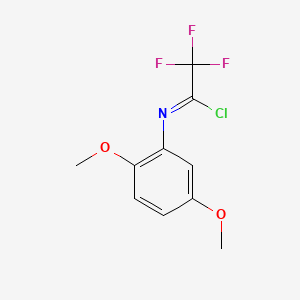
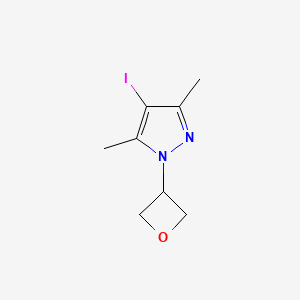
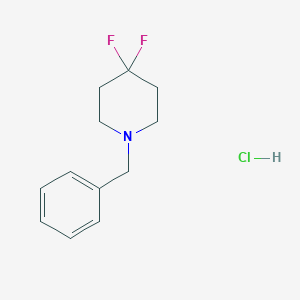
![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)

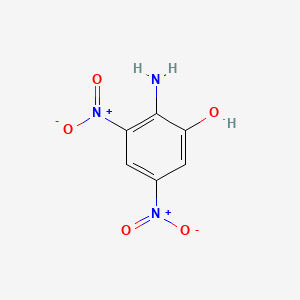

![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
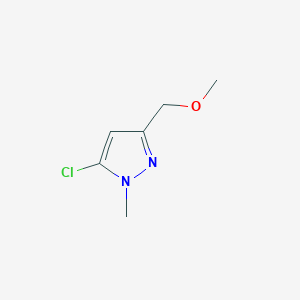
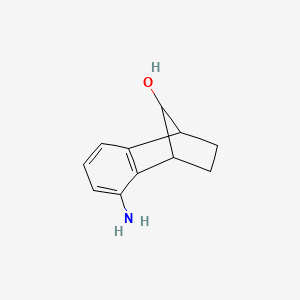
![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
